N-(methylcarbamothioyl)benzamide
Overview
Description
N-(methylcarbamothioyl)benzamide, commonly known as Mecarbinate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Mecarbinate is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in organic synthesis.
Mechanism Of Action
The mechanism of action of Mecarbinate is not fully understood. However, it is believed to act as a carbamoylating agent, which can modify the structure and function of various proteins and enzymes. This modification can lead to changes in the biochemical and physiological properties of the proteins and enzymes, which can have therapeutic effects.
Biochemical And Physiological Effects
Mecarbinate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have therapeutic effects in the treatment of Alzheimer's disease. Mecarbinate has also been shown to have antifungal and antibacterial properties, which can be useful in the treatment of various infections.
Advantages And Limitations For Lab Experiments
Mecarbinate has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a reagent in various organic synthesis reactions. It is also readily available and affordable. However, it has some limitations, including its potential toxicity and the need for proper handling and disposal.
Future Directions
There are several future directions for the research on Mecarbinate. One potential direction is the synthesis of new compounds using Mecarbinate as a reagent, which can have potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. Another potential direction is the study of the mechanism of action of Mecarbinate, which can lead to the discovery of new therapeutic targets. Additionally, the development of new methods for the synthesis of Mecarbinate and its derivatives can lead to more efficient and cost-effective production.
In conclusion, Mecarbinate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Mecarbinate can lead to the development of new compounds with potential therapeutic applications and improved methods for its synthesis and handling.
Synthesis Methods
Mecarbinate can be synthesized by reacting benzoyl chloride with methyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure Mecarbinate.
Scientific Research Applications
Mecarbinate has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis to create new compounds with potential medicinal properties. Mecarbinate has also been used in the synthesis of various heterocyclic compounds, which have potential applications in the fields of pharmaceuticals, agrochemicals, and materials science.
properties
IUPAC Name |
N-(methylcarbamothioyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-10-9(13)11-8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGRIBYZZQKGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937003 | |
Record name | N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylcarbamothioyl)benzamide | |
CAS RN |
16486-25-2 | |
Record name | Urea, 1-benzoyl-3-methyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016486252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[(Methylimino)(sulfanyl)methyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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